3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione, commonly known as Methylphenidate, is a central nervous system (CNS) stimulant that is widely used in the treatment of attention deficit hyperactivity disorder (ADHD). It is a psychostimulant drug that enhances the activity of dopamine and norepinephrine neurotransmitters in the brain, leading to improved cognitive function, focus, and attention.
Wirkmechanismus
Methylphenidate works by blocking the reuptake of dopamine and norepinephrine neurotransmitters in the brain, leading to increased levels of these neurotransmitters in the synapse. This enhances the activity of these neurotransmitters, leading to improved cognitive function, focus, and attention.
Biochemical and Physiological Effects
Methylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, leading to increased alertness and energy. It also increases the release of glucose into the bloodstream, leading to increased energy levels. Additionally, it can cause side effects such as insomnia, anxiety, and irritability.
Vorteile Und Einschränkungen Für Laborexperimente
Methylphenidate has a number of advantages and limitations for use in lab experiments. It is a potent 3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione stimulant that can be used to enhance cognitive function and focus in subjects. However, it can also cause side effects such as anxiety and irritability, which may affect the results of the experiment. Additionally, it is a controlled substance that requires special handling and storage procedures.
Zukünftige Richtungen
There are a number of future directions for research on Methylphenidate. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Additionally, research is needed to better understand the long-term effects of Methylphenidate use on cognitive function and brain development. Finally, there is a need for research on the potential use of Methylphenidate in the treatment of other neurological disorders such as depression and schizophrenia.
Conclusion
Methylphenidate is a potent 3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione stimulant that has been extensively studied for its therapeutic potential in the treatment of ADHD and other cognitive disorders. It works by blocking the reuptake of dopamine and norepinephrine neurotransmitters in the brain, leading to increased levels of these neurotransmitters in the synapse. While it has a number of advantages for use in lab experiments, it also has limitations and side effects that must be taken into account. There is a need for further research on the drug's efficacy, safety, and potential therapeutic uses.
Synthesemethoden
Methylphenidate is synthesized through a multi-step process that involves the condensation of phenylacetone with methylamine to form N-methylphenylacetone. This intermediate is then reacted with hydroxylamine to form N-hydroxy-N-methylphenylacetone, which is then reduced to form N-methylphenyl-2-propanone. The final step involves the reaction of N-methylphenyl-2-propanone with pyrrolidine and phosgene to form Methylphenidate.
Wissenschaftliche Forschungsanwendungen
Methylphenidate has been extensively studied for its therapeutic potential in the treatment of ADHD and other cognitive disorders. It has been shown to improve cognitive function, attention, and memory in both children and adults with ADHD. Additionally, it has been investigated for its potential in the treatment of other neurological disorders such as narcolepsy, depression, and schizophrenia.
Eigenschaften
Molekularformel |
C17H22N2O2 |
---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
3-[(2-methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O2/c1-12-7-5-6-10-14(12)18-15-11-16(20)19(17(15)21)13-8-3-2-4-9-13/h2-4,8-9,12,14-15,18H,5-7,10-11H2,1H3 |
InChI-Schlüssel |
GWUARDQJMGAJMU-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CCCCC1NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.